molecular formula C10H13NO2 B1458221 (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol CAS No. 1216059-50-5

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

Cat. No.: B1458221
CAS No.: 1216059-50-5
M. Wt: 179.22 g/mol
InChI Key: CEXPHEHOIYBJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol ( 84831-43-6) is a high-value benzoxazine derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The 1,4-benzoxazine core is a recognized bioisostere of the benzopyran nucleus found in Vitamin E, making derivatives of this scaffold, including this compound, promising candidates for the development of novel antioxidants . Research indicates that 1,4-benzoxazine derivatives are investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and cardioprotective effects . Specifically, this chemical scaffold has been explored in the design of dual-acting agents that function as both thromboxane A2 receptor antagonists and prostacyclin receptor agonists, representing a significant approach for cardiovascular therapeutics . Furthermore, functionalized 3,4-dihydro-2H-1,4-benzoxazine compounds have also been utilized as key intermediates in the synthesis of herbicidal agents, such as uracil-based compounds . As such, this compound is an versatile building block for researchers working in anti-ageing, cardiovascular disease, and agrochemical development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-4-5-13-10-3-2-8(7-12)6-9(10)11/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXPHEHOIYBJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216059-50-5
Record name (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol generally follows these key steps:

Detailed Preparation Procedure

Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Intermediate

One reported method starts with 2-amino-4-nitrophenol, which is reacted with chloroacetyl chloride in the presence of potassium carbonate and DMF at low temperature (0°C) to form 6-nitro-4H-1,4-benzoxazin-3-one. This intermediate is then converted to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine by reduction with sodium borohydride in the presence of boron trifluoride etherate in THF under inert atmosphere. The reaction is carried out initially at 0°C and then stirred at room temperature for 16 hours. The reaction mixture is quenched with methanol, and solvents are removed under reduced pressure to isolate the product.

Protection and Reduction Steps

The nitro group in the benzoxazine intermediate is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) and DMAP catalyst at 70°C to form a tert-butyl carbamate derivative. Subsequent catalytic hydrogenation using 10% Pd/C in dichloromethane and DMF under hydrogen atmosphere at room temperature reduces the nitro group to an amine.

Functionalization to Introduce Methanol Group

The amino derivative can be further reacted with alkylating agents such as chloroacetyl chloride or bromoacetophenones under Williamson ether synthesis conditions or nucleophilic substitution to introduce the hydroxymethyl substituent at the 6-position. For instance, reaction with chloroacetyl chloride and subsequent reduction steps yield the methanol functional group.

Representative Reaction Scheme Summary

Step Reactants & Conditions Product Yield & Notes
1 2-amino-4-nitrophenol + chloroacetyl chloride, DMF, K2CO3, 0°C, 16 h 6-nitro-4H-1,4-benzoxazin-3-one High yield; key intermediate
2 Reduction with NaBH4 + BF3·OEt2 in THF, 0°C to RT, 16 h 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Monitored by TLC, isolated after solvent removal
3 Protection with BOC anhydride + DMAP, 70°C, 1 h tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate 88% yield, orange solid
4 Catalytic hydrogenation with 10% Pd/C, DCM/DMF, H2, RT tert-butyl 6-amino-2,3-dihydro-1,4-benzoxazine derivative Efficient nitro reduction
5 Alkylation with chloroacetyl chloride or bromoacetophenones, pyridine or base, 0°C to RT 6-(hydroxymethyl)-substituted benzoxazine Followed by methanolysis or further reduction

Alternative Synthetic Routes

  • One-pot Mannich Cyclization: Nitro-substituted intermediates can be reduced to amines and cyclized via Mannich reaction conditions in a one-pot process to form 1,4-benzoxazine derivatives, which can then be selectively alkylated to introduce hydroxymethyl groups.

  • Solventless Extrusion Method: A patented method describes preparing benzoxazine compounds by mixing phenolic compounds, amines, and paraformaldehyde without solvents, followed by heating in an extruder or oven to induce cyclization. This method can be adapted for benzoxazine derivatives with hydroxymethyl functionality by selecting appropriate starting materials.

Research Findings and Yields

  • The multi-step synthesis described in achieves high yields in intermediate steps (up to 88% for BOC protection) and good purity after chromatographic purification.

  • Alkylation steps to introduce the methanol group typically yield moderate to good yields (50-90%), depending on the reaction conditions and substituents.

  • Catalytic hydrogenation using Pd/C is preferred over chemical reductions (e.g., NaH2PO2) for cleaner conversion of nitro to amine groups.

  • Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography (silica gel) are standard for isolating pure products.

Summary Table of Key Reaction Parameters

Reaction Step Reagents & Conditions Temperature Time Yield (%) Notes
Chloroacetylation Chloroacetyl chloride, K2CO3, DMF 0°C 16 h High Formation of benzoxazinone
Reduction NaBH4, BF3·OEt2, THF 0°C to RT 16 h - Formation of dihydrobenzoxazine
Protection BOC anhydride, DMAP 70°C 1 h 88 Carbamate protection
Hydrogenation 10% Pd/C, DCM/DMF, H2 RT Several hours High Nitro to amine reduction
Alkylation Alkyl halides, pyridine/base 0°C to RT Variable 50-90 Introduction of methanol group

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine ketones, while substitution can introduce halogenated derivatives .

Mechanism of Action

The mechanism of action of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

The compound (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol (CAS Number: 1216059-50-5) is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.22 g/mol
  • SMILES : CN1CCOC2=C1C=C(C=C2)CO

Predicted Properties

PropertyValue
Boiling Point459.0 ± 45.0 °C
Density1.418 ± 0.06 g/cm³
pKa11.49 ± 0.20

Antioxidant Activity

Research indicates that benzoxazine derivatives exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-kB and MAPK signaling pathways. This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of the benzoxazine moiety enhances its efficacy against microbial strains.

Antitumor Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Study on Antioxidant Activity

A study conducted by Cho et al. (2024) evaluated the antioxidant properties of various benzoxazine derivatives including this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical formation, suggesting strong antioxidant potential.

Anti-inflammatory Mechanism Analysis

In a recent publication by Nader et al. (2013), the anti-inflammatory effects of related compounds were assessed in vitro on human mast cells. The findings revealed that treatment with benzoxazine derivatives led to a decrease in pro-inflammatory cytokines, supporting their therapeutic potential in inflammatory conditions.

Antimicrobial Efficacy Assessment

A comprehensive study on the antimicrobial activity of benzoxazine derivatives showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of phenolic precursors with amines or amides. For example, derivatives are synthesized via:

  • Step 1 : Condensation of substituted phenols with methylamine under acidic conditions to form the benzoxazine core .
  • Step 2 : Hydroxymethylation at the 6-position using formaldehyde or equivalent reagents, followed by purification via recrystallization or column chromatography .
  • Key parameters include temperature control (e.g., cooling to 10°C for pH adjustment) and solvent selection (e.g., ethanol or THF) to optimize yield (up to 91% reported) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of benzoxazine derivatives like this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. For example:

  • ¹H NMR : Peaks at δ 3.78 ppm (OCH₃) and δ 5.10 ppm (OH) confirm hydroxyl and methoxy groups in related structures .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Reagent Stoichiometry : Use excess NaH (1.5–2.0 equiv.) to drive methylation reactions to completion .
  • pH Control : Adjust to pH 2 during work-up to precipitate impurities and isolate the product .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallization .
  • Purification : Employ gradient elution in column chromatography (hexane/EtOAc) for high-purity isolates (>95%) .

Q. What strategies are employed to resolve contradictory data in biological activity assessments of benzoxazine derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test multiple concentrations (e.g., 10–100 µM) to identify non-linear effects in antimicrobial assays .
  • Target Validation : Use biochemical assays (e.g., enzyme inhibition) to confirm mechanisms suggested by in silico docking .
  • Comparative SAR Analysis : Cross-reference analogs (e.g., phosphonic acid vs. amide derivatives) to isolate structural determinants of activity .
  • Example: A benzoxazine-phosphonic acid hybrid showed enhanced neuroprotection compared to simpler analogs, likely due to improved target binding .

Q. How do structural modifications in the benzoxazine core influence neuroprotective efficacy?

  • Methodological Answer :

  • Substituent Effects : Adding a hydroxyl group at the 6-position increases blood-brain barrier permeability, as seen in neuroprotective derivatives tested in murine models .
  • Heterocyclic Fusion : Derivatives with fused morpholine rings (e.g., compound 3l ) exhibit prolonged half-lives due to reduced metabolic degradation .
  • Data Table : Neuroprotective EC₅₀ values for key derivatives:
CompoundEC₅₀ (µM)Key Structural Feature
3l 0.12Morpholine fusion
3m 0.45Dioxolane substitution
Parent compound1.20Unmodified benzoxazine core
Source: In vivo neuroprotection assays in mice

Q. What experimental designs are recommended for evaluating the pharmacokinetic properties of benzoxazine derivatives?

  • Methodological Answer :

  • In Vivo Models : Intravenous (IV) and intraperitoneal (IP) administration in rodents to assess bioavailability and tissue distribution .
  • Metabolic Stability : Use liver microsome assays to measure CYP450-mediated degradation rates .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions, critical for correlating in vitro activity with in vivo efficacy .

Key Considerations for Data Interpretation

  • Conflicting Solubility Data : Variations in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline phases .
  • Biological Activity Discrepancies : Differences in antifungal activity (e.g., MIC values) across studies may reflect strain-specific responses. Include reference strains (e.g., C. albicans ATCC 90028) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol
Reactant of Route 2
(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.